9,10-Anthracenedione, 1,4-diamino-2-nitro-
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Overview
Description
1,4-Diamino-2-nitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two amino groups at positions 1 and 4, and a nitro group at position 2 on the anthraquinone backbone. This compound is known for its vibrant color and is used in various applications, particularly in the dye industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-nitroanthraquinone can be synthesized through several methods. One common approach involves the nitration of 1,4-diaminoanthraquinone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of 1,4-diamino-2-nitroanthraquinone often involves continuous-flow methods to enhance efficiency and safety. For instance, the ammonolysis of 1-nitroanthraquinone at high temperatures can be employed to produce 1-aminoanthraquinone, which can then be further modified to obtain 1,4-diamino-2-nitroanthraquinone .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 1,2,4-triaminoanthraquinone.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
1,4-Diamino-2-nitroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other anthraquinone derivatives.
Industry: It is widely used in the dye industry for the production of vibrant and stable dyes.
Mechanism of Action
The mechanism of action of 1,4-diamino-2-nitroanthraquinone involves its interaction with biological molecules through electron transfer reactions. The compound can bind to DNA and proteins, affecting their function. The presence of amino and nitro groups allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the nitro group and has different reactivity and applications.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and uses.
1,4-Bis(ethylamino)anthraquinone: Features ethylamino groups, which alter its solubility and reactivity.
Uniqueness
1,4-Diamino-2-nitroanthraquinone is unique due to the presence of both amino and nitro groups on the anthraquinone backbone. This combination imparts distinct chemical reactivity and makes it valuable for specific applications, particularly in the synthesis of dyes and potential therapeutic agents.
Properties
CAS No. |
23677-62-5 |
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Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1,4-diamino-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9N3O4/c15-8-5-9(17(20)21)12(16)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,15-16H2 |
InChI Key |
RPAUNJMPBLFVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)[N+](=O)[O-])N |
Origin of Product |
United States |
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